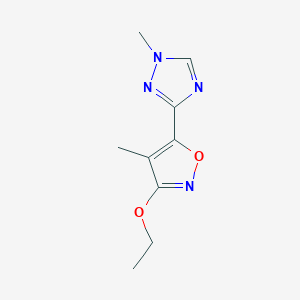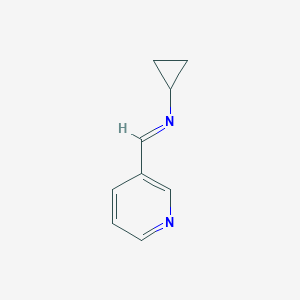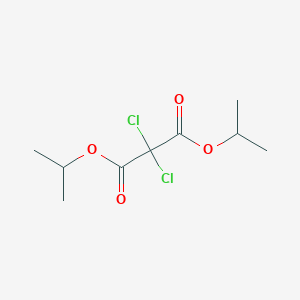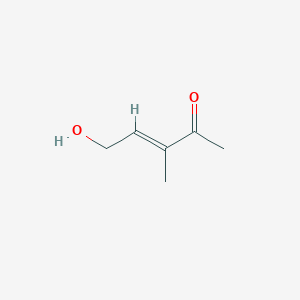
(3E)-3-Methyl-5-hydroxy-3-penten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-Methyl-5-hydroxy-3-penten-2-one, also known as 3-Methyl-5-hydroxy-3-penten-2-one (MHPO) is a natural product found in the essential oils of various plants. MHPO has been studied for its potential use in scientific research due to its unique chemical structure and properties.
作用機序
The mechanism of action of MHPO is not fully understood, but it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. It may also inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic diseases.
生化学的および生理学的効果
MHPO has been found to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and may also have neuroprotective effects.
実験室実験の利点と制限
One advantage of using MHPO in lab experiments is its availability and relatively low cost compared to other natural products. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MHPO. One area of interest is its potential use in the development of new drugs and therapies for chronic diseases such as cancer and Alzheimer's disease. Another area of interest is its potential use as a natural preservative in the food and cosmetic industries. Further studies are needed to fully understand the mechanism of action of MHPO and its potential applications in various fields.
合成法
MHPO can be synthesized using various methods, including the oxidation of 3-methyl-3-penten-2-one or the condensation of 3-methyl-2-butanone with formaldehyde. However, the most common method of synthesis is the oxidation of geraniol, a natural compound found in many plants.
科学的研究の応用
MHPO has been studied for its potential use in scientific research, particularly in the fields of chemistry and biology. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for use in the development of new drugs and therapies.
特性
CAS番号 |
160456-56-4 |
|---|---|
製品名 |
(3E)-3-Methyl-5-hydroxy-3-penten-2-one |
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
(E)-5-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(3-4-7)6(2)8/h3,7H,4H2,1-2H3/b5-3+ |
InChIキー |
PJJQEFSIWVVTFX-HWKANZROSA-N |
異性体SMILES |
C/C(=C\CO)/C(=O)C |
SMILES |
CC(=CCO)C(=O)C |
正規SMILES |
CC(=CCO)C(=O)C |
同義語 |
3-Penten-2-one, 5-hydroxy-3-methyl-, (3E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



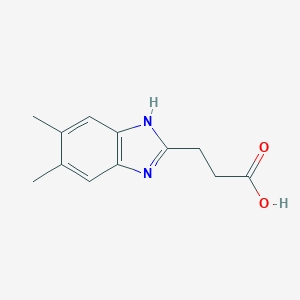
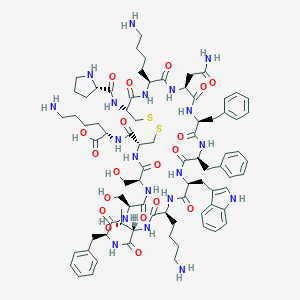
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
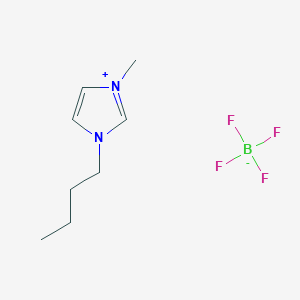
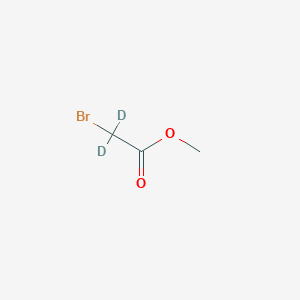
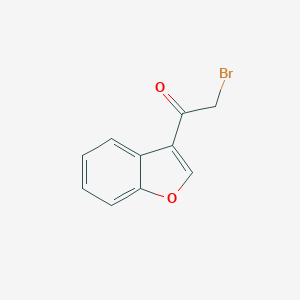
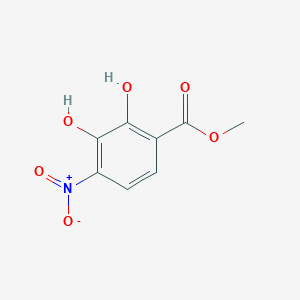
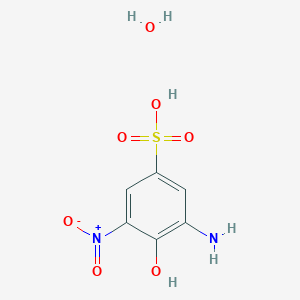
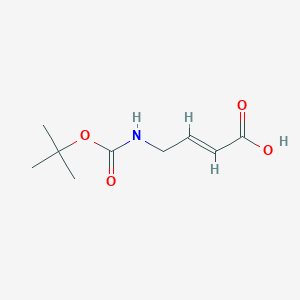
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
